molecular formula C14H19F3N2O2 B2830610 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 866135-78-6

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2830610
CAS No.: 866135-78-6
M. Wt: 304.313
InChI Key: VLHYTSOIVSKGLM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound with the molecular formula C({14})H({19})F({3})N({2})O(_{2}) It is characterized by the presence of trifluoromethyl, methoxyphenyl, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and 1,1,1-trifluoro-2-propanol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles like halides or amines in the presence of catalysts or under heating.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Its unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: Used as a probe to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol exerts its effects involves:

    Molecular Targets: It may interact with various enzymes or receptors due to its structural features.

    Pathways Involved: The compound can modulate biochemical pathways by binding to specific sites on proteins or nucleic acids, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups but lacking the piperazine and methoxyphenyl moieties.

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the trifluoromethyl group.

Uniqueness

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is unique due to the combination of its trifluoromethyl, methoxyphenyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c1-21-12-4-2-11(3-5-12)19-8-6-18(7-9-19)10-13(20)14(15,16)17/h2-5,13,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYTSOIVSKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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